ZnAF-1

Vue d'ensemble

Description

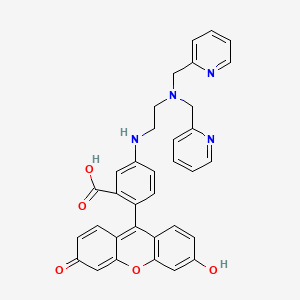

Membrane-impermeable, ethylenediaminofluoresceinyl compound used as a high-affinity Zn2+-specific fluorescent probe.

Applications De Recherche Scientifique

Genome Engineering and Gene Editing

ZnAF1, as part of zinc finger nucleases (ZFNs), plays a crucial role in genome engineering and gene editing. ZFNs are a class of engineered DNA-binding proteins that facilitate targeted editing of the genome by creating double-strand breaks in DNA at user-specified locations. This method has been pivotal in enabling a broad range of genetic modifications, advancing our understanding of genetic functions and mechanisms. For instance, ZFNs have been used for efficient transgenesis into a "safe harbor" locus in the human genome, contributing significantly to functional genomics, proteomics, and regulatory DNA analysis in transformed human cell types and primary cells (Dekelver et al., 2010).

Fluorescent Probes for Biological Applications

The development of novel fluorescent probes for Zn2+ (ZnAFs), such as ZnAF-1F and ZnAF-2F, has been crucial in the study of zinc ions in biological systems. These probes, based on fluorescein, have been used for measuring changes in intracellular Zn2+ concentrations, enhancing our understanding of the role of zinc in cellular functions. Their applications in living cells and hippocampal slices demonstrate the probes' effectiveness in biological research (Hirano et al., 2002).

Applications in Research and Medicine

ZFNs have shown significant potential in translational research and clinical applications. Their specificity in gene editing has made them valuable tools for understanding biological systems and potentially correcting genetic diseases. The advancements in ZFN technology have led to its consideration for phase I clinical trials, highlighting its potential in gene therapy (Palpant & Dudzinski, 2013).

Advancements in ZFN Technology

The modular assembly of ZFNs for targeted genome editing in human cells represents a significant advancement in the field. This technology allows for modifications of specific genomic sites in human cells, including the CCR5 gene, which is critical for HIV infection. Such advancements have broad implications for research and therapeutic applications (Kim et al., 2009).

Mécanisme D'action

Target of Action

ZnAF-1 is a fluorescein-based zinc sensor . Its primary target is the Zn2+ ion . Zinc ions play a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling .

Mode of Action

This compound contains the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This unit allows this compound to bind Zn(II) with a 1:1 stoichiometry . This binding results in fluorescence, which can be detected and used to quantify the presence of Zn2+ ions .

Pharmacokinetics

It’s known that this compound is soluble in dmso , which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the detection of Zn2+ ions. When this compound binds to Zn2+ ions, it fluoresces . This fluorescence can be measured, providing a quantitative method for detecting the presence of Zn2+ ions .

Action Environment

It’s worth noting that this compound should be stored at -20°c, away from moisture and light . These conditions likely help maintain the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

ZnAF-1 plays a crucial role in biochemical reactions by binding to zinc ions with a 1:1 stoichiometry . This interaction is highly specific, allowing this compound to effectively detect and quantify zinc ions in complex biological environments. This compound interacts with various biomolecules, including enzymes and proteins that require zinc as a cofactor. For instance, this compound can bind to zinc-dependent enzymes, thereby facilitating the study of their activity and regulation .

Cellular Effects

This compound influences various cellular processes by detecting and binding to zinc ions. Zinc is essential for numerous cellular functions, including gene expression, cellular metabolism, and cell signaling pathways . By binding to zinc ions, this compound can help visualize and quantify zinc distribution within cells, providing insights into zinc’s role in cellular processes. This compound has been shown to affect the fluorescence of cells, which can be used to monitor changes in zinc levels in real-time .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to zinc ions through its N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit . This binding interaction is highly specific and forms a stable complex with zinc ions. The fluorescence properties of this compound change upon binding to zinc, allowing for the detection and quantification of zinc ions in biological samples . This compound does not significantly interact with other metal ions, ensuring its selectivity for zinc .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at -20°C, away from moisture and light, for up to one month . Repeated freeze-thaw cycles can affect its stability and efficacy. Long-term studies have shown that this compound can provide consistent results in detecting zinc ions over extended periods, although its fluorescence may diminish with prolonged exposure to light and air .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively detects and quantifies zinc ions without causing significant toxicity . At high doses, this compound may exhibit adverse effects, including fluorescence quenching and potential toxicity to cells . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that require zinc as a cofactor. Zinc is essential for the function of many enzymes involved in DNA replication, repair, and gene expression . This compound interacts with these enzymes by binding to zinc ions, thereby facilitating the study of zinc-dependent metabolic processes. The presence of this compound can also affect metabolic flux and metabolite levels by altering zinc availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with zinc ions. This compound can bind to zinc transporters and binding proteins, influencing its localization and accumulation . The distribution of this compound within cells can provide insights into zinc homeostasis and its role in cellular functions .

Subcellular Localization

This compound is localized to specific subcellular compartments based on its interaction with zinc ions. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, and nucleus, where zinc plays a critical role . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Propriétés

IUPAC Name |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O5/c39-25-8-11-28-31(18-25)43-32-19-26(40)9-12-29(32)33(28)27-10-7-22(17-30(27)34(41)42)37-15-16-38(20-23-5-1-3-13-35-23)21-24-6-2-4-14-36-24/h1-14,17-19,37,39H,15-16,20-21H2,(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLVCGHDLKAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)CC6=CC=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437725 | |

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321859-09-0 | |

| Record name | ZnAF-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;7-[4-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxylato-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B1243503.png)

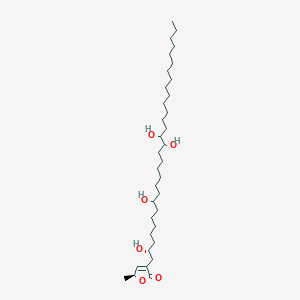

![(2S)-2-methyl-4-[(2R,10R,13R)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1243510.png)

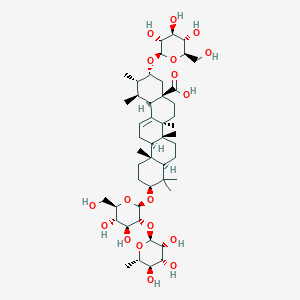

![(2S,5R)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid](/img/structure/B1243519.png)